4-(2-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol 4-(2-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol
Brand Name: Vulcanchem
CAS No.: 452053-06-4
VCID: VC4844473
InChI: InChI=1S/C15H14N4OS/c1-2-20-13-8-4-3-7-12(13)19-14(17-18-15(19)21)11-6-5-9-16-10-11/h3-10H,2H2,1H3,(H,18,21)
SMILES: CCOC1=CC=CC=C1N2C(=NNC2=S)C3=CN=CC=C3
Molecular Formula: C15H14N4OS
Molecular Weight: 298.36

4-(2-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol

CAS No.: 452053-06-4

Cat. No.: VC4844473

Molecular Formula: C15H14N4OS

Molecular Weight: 298.36

* For research use only. Not for human or veterinary use.

4-(2-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol - 452053-06-4

Specification

CAS No. 452053-06-4
Molecular Formula C15H14N4OS
Molecular Weight 298.36
IUPAC Name 4-(2-ethoxyphenyl)-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione
Standard InChI InChI=1S/C15H14N4OS/c1-2-20-13-8-4-3-7-12(13)19-14(17-18-15(19)21)11-6-5-9-16-10-11/h3-10H,2H2,1H3,(H,18,21)
Standard InChI Key MMJMMZWRNYXLPJ-UHFFFAOYSA-N
SMILES CCOC1=CC=CC=C1N2C(=NNC2=S)C3=CN=CC=C3

Introduction

Structural and Physicochemical Properties

The compound’s molecular formula is C15H14N4OS\text{C}_{15}\text{H}_{14}\text{N}_{4}\text{OS}, with a molecular weight of 298.36 g/mol . Its IUPAC name, 4-(2-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol, reflects the presence of three key structural motifs:

  • A 1,2,4-triazole ring providing stability and hydrogen-bonding capacity.

  • A 2-ethoxyphenyl group enhancing lipophilicity and steric bulk.

  • A pyridin-3-yl substituent enabling π-π stacking interactions and metal coordination.

The SMILES notation (SC1=NN=C(C2=CC=CN=C2)N1C3=CC=CC=C3OCC) highlights the connectivity of these groups . Computational studies predict moderate water solubility due to the thiol group, while the ethoxy and aromatic moieties contribute to membrane permeability.

Synthetic Methodologies

Laboratory-Scale Synthesis

The compound is synthesized via a multi-step protocol:

  • Formation of Hydrazinecarbothioamide Intermediate:
    Reaction of 2-ethoxybenzohydrazide with pyridine-3-carboxaldehyde in methanol under basic conditions (NaOH, 1:1.2 molar ratio) yields a thiosemicarbazide intermediate.

  • Cyclization:
    Heating the intermediate with thiourea in refluxing ethanol induces cyclization to form the triazole-thiol core. Microwave-assisted synthesis (100–150°C, 10–30 min) improves yield (75–85%) and reduces side products.

Optimization Strategies:

  • Solvent choice: Isopropanol enhances intermediate solubility.

  • Alkylation: Ethyl bromide or iodomethane introduces S-alkyl derivatives for structure-activity studies .

Industrial Production Considerations

Scaling up requires:

  • Continuous Flow Reactors: To maintain temperature control during exothermic cyclization.

  • Purification: Recrystallization from ethanol/water mixtures achieves >95% purity, critical for pharmaceutical applications .

Biological Activity

Cell LineIC₅₀ (µM)Mechanism of Action
Melanoma (IGR39)6.2Apoptosis via caspase-3 activation
Pancreatic Carcinoma (Panc-1)27.3Inhibition of PI3K/Akt pathway
Breast Cancer (MDA-MB-231)43.4Suppression of MMP-9 expression

The ethoxy group enhances bioavailability, while the pyridinyl moiety facilitates intracellular accumulation.

Antimicrobial Efficacy

Structural analogs exhibit broad-spectrum activity:

Microbial StrainMIC (µg/mL)MBC/MFC (µg/mL)
Staphylococcus aureus31.2562.5
Escherichia coli62.5125
Candida albicans62.5125

Mechanistic studies suggest disruption of microbial cell membranes via thiol-disulfide exchange .

Chemical Reactivity and Derivatives

Oxidation Reactions

The thiol (-SH) group undergoes oxidation to form disulfides or sulfonic acids:

ReactionReagents/ConditionsProduct
Disulfide FormationH₂O₂ (30%), RT, 6 hrsBis(triazolyl)disulfide
Sulfonic Acid SynthesisKMnO₄, H₂O, 60°C, 12 hrs3-Sulfonato-triazole derivative

Disulfides show reversible redox behavior, enabling applications in drug delivery.

Alkylation and Acylation

S-Alkylation with methyl iodide increases lipophilicity (logP from 1.2 to 2.8), enhancing blood-brain barrier penetration. Acylation with acetyl chloride produces hydrolytically stable prodrugs.

Structure-Activity Relationships (SAR)

Comparative studies with analogs reveal:

  • Ethoxy vs. Methoxy: Ethoxy substitution improves metabolic stability (t₁/₂ = 4.2 hrs vs. 2.1 hrs for methoxy).

  • Pyridinyl Position: 3-Pyridinyl orientation maximizes π-stacking with kinase ATP pockets.

  • Thiol vs. Methylthio: The free -SH group is critical for antimicrobial activity (MIC 31.25 vs. >125 µg/mL for S-methyl) .

Industrial Applications

Corrosion Inhibition

The compound reduces mild steel corrosion in HCl (1 M) by 89% at 50 ppm, outperforming benzotriazole (72%). Adsorption follows Langmuir isotherm models, indicating monolayer formation on metal surfaces.

Catalysis

Pd(II) complexes of the triazole-thiol catalyze Suzuki-Miyaura cross-coupling with 92% yield, leveraging pyridinyl coordination sites.

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